molecular formula C9H8N2O3 B12873015 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide

Cat. No.: B12873015
M. Wt: 192.17 g/mol
InChI Key: SEJIVDUHRITKCA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a carboxamide group at the 6-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the hydroxymethyl and carboxamide groups. One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzo[d]oxazole core. Subsequent functionalization at the 2- and 6-positions can be achieved through various organic reactions, such as hydroxymethylation and amidation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]oxazole core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)benzo[d]oxazole

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential as a valuable research tool and therapeutic agent .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C9H8N2O3/c10-9(13)5-1-2-6-7(3-5)14-8(4-12)11-6/h1-3,12H,4H2,(H2,10,13)

InChI Key

SEJIVDUHRITKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(=N2)CO

Origin of Product

United States

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